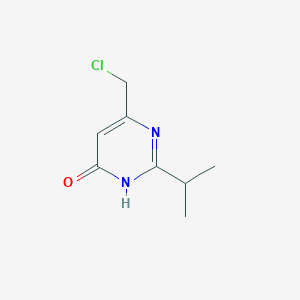

6-(Chloromethyl)-2-isopropylpyrimidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chloromethylated compounds are generally used as intermediates in organic synthesis . They often serve as key components in the production of pharmaceuticals, polymers, and other chemical compounds .

Synthesis Analysis

Chloromethylation is a common process used in the synthesis of various organic compounds . It typically involves the reaction of an aromatic compound with a chloromethyl group in the presence of a catalyst such as zinc iodide .Molecular Structure Analysis

The molecular structure of a compound can be determined using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques provide detailed information about the atomic arrangement and chemical bonds within the molecule .Chemical Reactions Analysis

Chloromethylated compounds can undergo various chemical reactions, including nucleophilic substitution . The reactivity of these compounds can be influenced by factors such as the presence of other functional groups and the conditions under which the reaction is carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its density, color, melting point, and reactivity, can be determined through various experimental methods . These properties can provide valuable information about how the compound behaves under different conditions .Scientific Research Applications

Molecular Recognition and Supramolecular Chemistry

6-(Chloromethyl)-2-isopropylpyrimidin-4-ol and its derivatives are pivotal in the study of hydrogen bonding and dimerization processes, contributing significantly to the understanding of molecular recognition mechanisms. For instance, ureidopyrimidones, related to pyrimidinol, exhibit strong dimerization through hydrogen bonds, leading to applications in supramolecular assemblies (Beijer et al., 1998). Such molecules preorganize for dimerization, which is crucial in the development of self-assembling materials.

Crystallography and Tautomerism

The compound and its analogs play a significant role in crystallography, showcasing diverse tautomeric forms and complexation behaviors with metals. The crystallization of aminopyrimidines with different substituents leads to various tautomeric forms, providing insights into molecular structures and interactions (Rajam et al., 2017). These studies are essential for understanding the fundamental principles of crystal engineering and drug design.

Antiviral Research

Pyrimidine derivatives, including those related to 6-(Chloromethyl)-2-isopropylpyrimidin-4-ol, have shown potential in antiviral research. Compounds such as 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines demonstrate activity against a range of viruses, including herpes and retroviruses (Holý et al., 2002). These findings are crucial for developing new antiviral agents.

Photolytic DNA Repair

In the context of DNA repair, pyrimidine derivatives are investigated for their role in photolytic reactions. The characterization of (6-4) photoproduct DNA photolyase, which involves pyrimidine photoproducts, reveals the enzyme's action spectrum and its efficiency in repairing UV-induced DNA damage (Kim et al., 1994). This research is pivotal for understanding the mechanisms of DNA repair and protection against UV radiation.

Synthetic Chemistry

The synthetic applications of 6-(Chloromethyl)-2-isopropylpyrimidin-4-ol derivatives are vast, with methodologies developed for synthesizing various bioactive pyrimidine compounds. Techniques such as microwave irradiation have been employed to synthesize thiazolopyrimidinones, demonstrating the versatility of pyrimidine derivatives in organic synthesis (Djekou et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(chloromethyl)-2-propan-2-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-5(2)8-10-6(4-9)3-7(12)11-8/h3,5H,4H2,1-2H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCAVUYFKJKMRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CC(=O)N1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Chloromethyl)-2-isopropylpyrimidin-4-ol | |

CAS RN |

35252-94-9 |

Source

|

| Record name | 6-CHLOROMETHYL-4-HYDROXY-2-ISOPROPYLPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2,4-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2972151.png)

![(Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2972154.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide](/img/structure/B2972155.png)

![2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2972156.png)

![N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide](/img/structure/B2972157.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2972160.png)

![4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2972162.png)

![4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B2972172.png)